molecular formula C16H14N2O2 B185009 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- CAS No. 454703-31-2

2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)-

Cat. No. B185009
CAS RN: 454703-31-2
M. Wt: 266.29 g/mol
InChI Key: HOKXHJKMZVTIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- is a heterocyclic compound with potential applications in the field of medicinal chemistry. It belongs to the class of pyran derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. The compound has also been reported to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- in lab experiments include its potential as a lead compound for the development of new drugs and its usefulness as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

For the research on 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- include the development of new synthetic methods for the compound, the investigation of its potential as a lead compound for the development of new drugs, and the exploration of its potential as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential toxicity.
In conclusion, 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- is a heterocyclic compound with potential applications in medicinal chemistry. It has been synthesized using various methods and has been reported to exhibit various biological activities. Further research is needed to fully understand the mechanism of action of the compound and its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- has been reported using different methods, including the one-pot three-component reaction, the Knoevenagel condensation reaction, and the multi-component reaction. The one-pot three-component reaction involves the reaction of aldehydes, malononitrile, and pyrrolidine in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of aldehydes with malononitrile in the presence of a base. The multi-component reaction involves the reaction of aldehydes, malononitrile, and ammonium acetate in the presence of a catalyst.

Scientific Research Applications

2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)- has been reported to exhibit various biological activities, including anticancer, antifungal, and antimicrobial activities. It has been studied as a potential lead compound for the development of new drugs. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

454703-31-2

Product Name

2H-Pyran-3-carbonitrile, 2-oxo-6-phenyl-4-(1-pyrrolidinyl)-

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-oxo-6-phenyl-4-pyrrolidin-1-ylpyran-3-carbonitrile

InChI

InChI=1S/C16H14N2O2/c17-11-13-14(18-8-4-5-9-18)10-15(20-16(13)19)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9H2

InChI Key

HOKXHJKMZVTIJZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=CC=C3)C#N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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